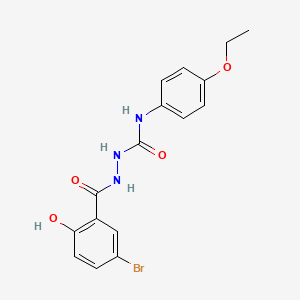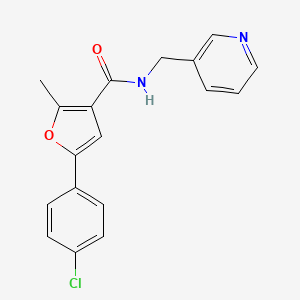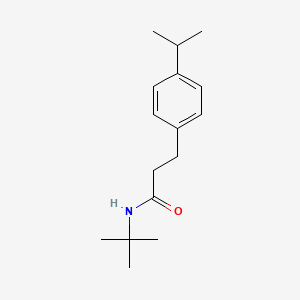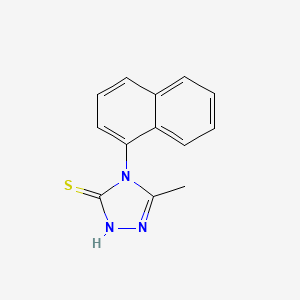
2-(5-bromo-2-hydroxybenzoyl)-N-(4-ethoxyphenyl)hydrazinecarboxamide
Vue d'ensemble
Description
2-(5-bromo-2-hydroxybenzoyl)-N-(4-ethoxyphenyl)hydrazinecarboxamide, also known as BHET, is a chemical compound that has gained significant attention in scientific research. It is a hydrazide derivative that has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of 2-(5-bromo-2-hydroxybenzoyl)-N-(4-ethoxyphenyl)hydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. 2-(5-bromo-2-hydroxybenzoyl)-N-(4-ethoxyphenyl)hydrazinecarboxamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2-(5-bromo-2-hydroxybenzoyl)-N-(4-ethoxyphenyl)hydrazinecarboxamide has been shown to have minimal toxicity in normal cells and tissues, indicating its potential as a safe and effective anticancer agent. It has also been found to have antioxidant properties, which may contribute to its anticancer effects. 2-(5-bromo-2-hydroxybenzoyl)-N-(4-ethoxyphenyl)hydrazinecarboxamide has been shown to reduce the levels of reactive oxygen species (ROS) in cancer cells, which are known to promote cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(5-bromo-2-hydroxybenzoyl)-N-(4-ethoxyphenyl)hydrazinecarboxamide is its simplicity of synthesis, which allows for easy production of the compound for lab experiments. 2-(5-bromo-2-hydroxybenzoyl)-N-(4-ethoxyphenyl)hydrazinecarboxamide has also been shown to have potent anticancer effects at low concentrations, which may reduce the amount of compound needed for experiments. However, one limitation of 2-(5-bromo-2-hydroxybenzoyl)-N-(4-ethoxyphenyl)hydrazinecarboxamide is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research of 2-(5-bromo-2-hydroxybenzoyl)-N-(4-ethoxyphenyl)hydrazinecarboxamide. One direction is to investigate the potential of 2-(5-bromo-2-hydroxybenzoyl)-N-(4-ethoxyphenyl)hydrazinecarboxamide as a combination therapy with other anticancer agents. Another direction is to explore the use of 2-(5-bromo-2-hydroxybenzoyl)-N-(4-ethoxyphenyl)hydrazinecarboxamide in animal models of cancer to further evaluate its safety and efficacy. Additionally, the development of more water-soluble derivatives of 2-(5-bromo-2-hydroxybenzoyl)-N-(4-ethoxyphenyl)hydrazinecarboxamide may enhance its bioavailability and therapeutic potential.
Applications De Recherche Scientifique
2-(5-bromo-2-hydroxybenzoyl)-N-(4-ethoxyphenyl)hydrazinecarboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(5-bromo-2-hydroxybenzoyl)-N-(4-ethoxyphenyl)hydrazinecarboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, it has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.
Propriétés
IUPAC Name |
1-[(5-bromo-2-hydroxybenzoyl)amino]-3-(4-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O4/c1-2-24-12-6-4-11(5-7-12)18-16(23)20-19-15(22)13-9-10(17)3-8-14(13)21/h3-9,21H,2H2,1H3,(H,19,22)(H2,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPKUWXBKGGGQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NNC(=O)C2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-bromo-2-hydroxyphenyl)carbonyl]-N-(4-ethoxyphenyl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1-adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine](/img/structure/B4673106.png)

![N-[2-(2,3-dichlorophenoxy)ethyl]-2-fluorobenzamide](/img/structure/B4673117.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4673124.png)
![(2,5-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4673132.png)

![2-{4-[(5-propyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4673137.png)
![3-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4673151.png)
![1-benzyl-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B4673153.png)
![2,3-bis[4-(phenylethynyl)phenyl]-6-quinoxalinecarboxylic acid](/img/structure/B4673173.png)
![[1-(4-fluorobenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B4673182.png)
![2-(ethylthio)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4673190.png)
